1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207008-74-9
VCID: VC11957571
InChI: InChI=1S/C24H22FN5O2/c1-2-15-32-21-9-3-17(4-10-21)16-27-24(31)22-23(18-11-13-26-14-12-18)30(29-28-22)20-7-5-19(25)6-8-20/h3-14H,2,15-16H2,1H3,(H,27,31)
SMILES: CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol

1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207008-74-9

Cat. No.: VC11957571

Molecular Formula: C24H22FN5O2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1207008-74-9

Specification

CAS No. 1207008-74-9
Molecular Formula C24H22FN5O2
Molecular Weight 431.5 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Standard InChI InChI=1S/C24H22FN5O2/c1-2-15-32-21-9-3-17(4-10-21)16-27-24(31)22-23(18-11-13-26-14-12-18)30(29-28-22)20-7-5-19(25)6-8-20/h3-14H,2,15-16H2,1H3,(H,27,31)
Standard InChI Key MXDNDMLEJZHARJ-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Canonical SMILES CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at positions 1, 4, and 5 (Figure 1):

  • Position 1: 4-Fluorophenyl group (C₆H₄F).

  • Position 4: Carboxamide group linked to a (4-propoxyphenyl)methyl moiety.

  • Position 5: Pyridin-4-yl group (C₅H₄N).

Molecular Formula: C₂₄H₂₂FN₅O₂.
Molecular Weight: 431.5 g/mol.
IUPAC Name: 1-(4-Fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide.

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
InChIKeyMXDNDMLEJZHARJ-UHFFFAOYSA-N
Topological Polar SA98.6 Ų
Hydrogen Bond Donors1

Synthesis and Characterization

Synthetic Pathways

The synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for 1,2,3-triazole formation . A proposed route involves:

  • Azide Preparation: 4-Fluorophenyl azide from sodium azide and a halogenated precursor.

  • Alkyne Synthesis: Pyridin-4-yl acetylene derivative.

  • CuAAC Reaction: Cycloaddition to form the triazole core.

  • Amidation: Coupling the triazole-4-carboxylic acid with (4-propoxyphenyl)methylamine .

Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or acetonitrile.

  • Catalysts: Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) .

  • Temperature: Mild conditions (25–60°C) to preserve functional groups.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR: Peaks for fluorophenyl (δ 7.2–7.8 ppm), pyridinyl (δ 8.5–8.7 ppm), and propoxyphenyl protons (δ 1.0–4.3 ppm) .

  • LC-MS: [M+H]⁺ peak at m/z 432.2.

Purity Assessment:

  • HPLC: >95% purity using C18 columns and acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Table 2: Comparative Activity of Triazole Derivatives

CompoundIC₅₀ (Target)Reference
Analogous triazole0.3 µM (LIMK1)
5-Fluorotriazole12 µM (E. coli DNA gyrase)

Mechanism of Action

The carboxamide group may facilitate hydrogen bonding with enzymatic active sites, while the fluorophenyl moiety enhances membrane permeability . The propoxyphenyl chain likely improves pharmacokinetic properties by increasing lipophilicity .

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